Product packaging for SCH-900271(Cat. No.:CAS No. 915210-50-3)

SCH-900271

Cat. No.: B610744
CAS No.: 915210-50-3
M. Wt: 276.29 g/mol
InChI Key: ARJKMWXLIHZLQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

SCH-900271 is a potent, orally active nicotinic acid receptor agonist, also known as a hydroxycarboxylic acid receptor 2 (HCAR2/GPR109a) agonist, developed for the investigation of dyslipidemia . With an exceptional potency of 2 nM EC50 in the human GPR109a assay, it acts as a high-affinity ligand for this receptor across multiple species, including rat, mouse, and dog . Its primary research value lies in its dose-dependent inhibition of plasma free fatty acid (FFA) levels, demonstrating 50% FFA reduction at 1.0 mg/kg in preclinical models, a key mechanism for modulating lipid metabolism . A significant advantage of this compound over nicotinic acid (niacin) is its greatly improved therapeutic window, as it achieves potent FFA reduction without provoking significant flushing responses, a common side effect that limits the utility of niacin . This makes it a critical tool compound for studying the HCAR2 pathway and for exploring potential therapeutics for lipid disorders with an improved side-effect profile. The compound has progressed to human clinical trials, underscoring its research and translational relevance . Furthermore, its mechanism of action has been structurally elucidated; a 2025 cryo-electron microscopy structure of the human HCAR2-Gi complex bound to this compound (PDB ID: 9IZA) is available, providing an atomic-level view of ligand-receptor interaction and enabling structure-based research . This compound is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications. Primary Research Applications: • Investigation of the HCAR2 (GPR109a) signaling pathway • Studying mechanisms of dyslipidemia and plasma free fatty acid (FFA) modulation • Preclinical research for lipid-lowering therapies with reduced flushing side effects • Structural biology studies of G protein-coupled receptor (GPCR) agonism Synonyms: 5-[3-(1-Methylcyclopropyl)propyl]-1H-pyrano[2,3-d]pyrimidine-2,4,7-trione; CAS Number: 915210-50-3

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H16N2O4 B610744 SCH-900271 CAS No. 915210-50-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

915210-50-3

Molecular Formula

C14H16N2O4

Molecular Weight

276.29 g/mol

IUPAC Name

5-[3-(1-methylcyclopropyl)propyl]-1H-pyrano[2,3-d]pyrimidine-2,4,7-trione

InChI

InChI=1S/C14H16N2O4/c1-14(5-6-14)4-2-3-8-7-9(17)20-12-10(8)11(18)15-13(19)16-12/h7H,2-6H2,1H3,(H2,15,16,18,19)

InChI Key

ARJKMWXLIHZLQZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1)CCCC2=CC(=O)OC3=C2C(=O)NC(=O)N3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SCH-900271;  SCH 900271;  SCH900271.

Origin of Product

United States

Molecular and Cellular Pharmacology of Sch 900271

Target Identification and Characterization

The primary molecular target identified for SCH-900271 is the Hydroxycarboxylic Acid Receptor 2 (HCAR2).

Hydroxycarboxylic Acid Receptor 2 (HCAR2/GPR109a/NIACR1) Agonism

This compound functions as a potent agonist of the nicotinic acid receptor, which is also known as HCAR2, GPR109a, or NIACR1. researchgate.netpatsnap.commedchemexpress.com HCAR2 is a class A G protein-coupled receptor primarily expressed in human adipose tissue, as well as in various immune cells and other tissues. nih.govguidetopharmacology.orgnih.gov Activation of HCAR2 in adipocytes leads to an antilipolytic response by reducing intracellular cAMP levels, which in turn decreases lipase (B570770) activity and the hydrolysis of intracellular triglycerides. nih.gov HCAR2 is also involved in regulating immune functions and has been explored as a potential therapeutic target for various conditions, including metabolic disorders and inflammatory diseases. guidetopharmacology.orgnih.govbiorxiv.org this compound has been developed as a highly subtype-specific HCAR2 agonist. biorxiv.org

Selectivity Profile Against Related Receptors (e.g., GPR109b)

This compound exhibits a selectivity profile that favors HCAR2 (GPR109a) over the closely related receptor GPR109b. medchemexpress.comnih.gov GPR109b shares a high degree of amino acid sequence identity (approximately 95%) with GPR109a and is expressed in humans and chimpanzees. nih.gov Studies have shown that this compound demonstrates much weaker agonist potency for GPR109b compared to its potent activity at human GPR109a. medchemexpress.comnih.gov This selectivity is a key characteristic of this compound, distinguishing its pharmacological profile.

Ligand-Receptor Interaction Mechanisms

The interaction of this compound with HCAR2 involves specific binding characteristics and structural determinants that facilitate receptor activation.

Binding Affinity and Potency at HCAR2 (e.g., hu-GPR109a assay EC50)

This compound is recognized as a potent agonist of human HCAR2 (hu-GPR109a). patsnap.commedchemexpress.comnih.gov Its potency has been quantified in functional assays, such as the hu-GPR109a assay measuring the inhibition of forskolin-stimulated cAMP production. guidetopharmacology.org this compound has been reported to have an EC50 value of 2 nM in the hu-GPR109a assay. patsnap.commedchemexpress.comnih.govplos.orgresearchgate.netresearchgate.net This indicates a high potency for activating the human HCAR2 receptor. In contrast, its potency at human GPR109b is significantly lower, with an EC50 of 96 nM. medchemexpress.com

Here is a table summarizing the potency of this compound at human HCAR2 and GPR109b:

ReceptorAssay TypeEC50 (nM)Source
Human HCAR2hu-GPR109a assay (inhibition of cAMP production)2.0 patsnap.commedchemexpress.comnih.gov
Human GPR109b(Agonist potency)96 medchemexpress.com

Structural Basis of Agonist Recognition and Receptor Activation

The structural basis of how this compound interacts with HCAR2 to induce activation has been investigated, providing insights into the molecular recognition and signaling mechanisms.

Cryo-electron microscopy (Cryo-EM) has been instrumental in resolving the structures of human HCAR2 in complex with the Gi1 protein, both in the apo state and bound to various agonists, including this compound. researchgate.netnih.govebi.ac.ukplos.orgfigshare.comrcsb.org The Cryo-EM structure of the human HCAR2-Gi1 complex with this compound has been determined at a resolution of 3.06 Å. researchgate.netnih.govebi.ac.ukfigshare.comrcsb.org

Notably, the structure shows that this compound possesses a long hydrophobic pentyl chain with a cyclopropyl (B3062369) group. nih.gov This feature allows it to insert into a hydrophobic cavity formed by residues L832.60, W91ECL1, M1033.28, and L1043.29. nih.gov These additional hydrophobic interactions may contribute to the higher affinity of this compound for HCAR2 compared to some other agonists. nih.gov

Comparison with other HCAR2 agonists indicates that many subtype-specific agonists, including this compound, primarily bind to the orthosteric binding pocket (OBP) region. nih.gov The structural differences in the OBP between HCAR1 and HCAR2, particularly the presence of L832.60 in HCAR2 compared to R712.60 in HCAR1, explain the selective binding of HCAR2 agonists like this compound to HCAR2 and their reduced binding to HCAR1 due to steric hindrance. plos.org

Identification of Key Residues in Ligand Binding (e.g., R111, S179, Y284)

Structural and functional studies have identified key amino acid residues within the HCAR2 binding pocket that are critical for ligand recognition and receptor activation. Specifically, residues Arginine 111 (R111³.³⁶), Serine 179 (S179⁴⁵.⁵²), and Tyrosine 284 (Y284⁷.⁴³) have been highlighted as essential interaction points for HCAR2 agonists, including this compound. biorxiv.orgnih.govnih.govresearchgate.netresearchgate.net

Cryo-electron microscopy (cryo-EM) structures of HCAR2 bound to various agonists, such as niacin, acipimox (B1666537), and MK-6892, along with mutagenesis studies, have provided detailed insights into these interactions. biorxiv.orgnih.govnih.govresearchgate.net For instance, alanine (B10760859) substitution of R111³.³⁶ has been shown to almost completely abolish the binding of HCAR2 to agonists like niacin, acipimox, and MK-6892, underscoring its pivotal role. nih.gov Similarly, mutations at S179⁴⁵.⁵² and Y284⁷.⁴³ significantly reduce the affinity of HCAR2 for these agonists. nih.gov

This compound, like other HCAR2 agonists, establishes a salt bridge with R111³.³⁶ and forms hydrogen bonds with S179⁴⁵.⁵² and Y284⁷.⁴³. nih.govresearchgate.netresearchgate.net Additionally, this compound possesses a hydrophobic pentyl chain with a cyclopropyl group that inserts into a hydrophobic cavity formed by residues like L83².⁶⁰, W91ECL1, M103³.²⁸, and L104³.²⁹. nih.gov These additional hydrophobic interactions may contribute to the high affinity of this compound for HCAR2 compared to some other agonists. nih.gov

A summary of key binding residues and their interactions is presented in the table below:

ResidueLocation (Ballesteros-Weinstein numbering)Interaction Type with Agonists (including this compound)Observed Effect of Alanine MutationSource
R1113.36Salt bridgeAlmost completely abolishes binding nih.govnih.govresearchgate.netresearchgate.net
S17945.52Hydrogen bondMarkedly reduces affinity nih.govnih.govresearchgate.netresearchgate.net
Y2847.43Hydrogen bondMarkedly reduces affinity nih.govnih.govresearchgate.netresearchgate.net
Molecular Dynamics Simulations and Pharmacophore Features of HCAR2 Agonists

Molecular dynamics (MD) simulations, combined with structural and functional analyses, have been instrumental in understanding the dynamic recognition mechanisms of HCAR2 for different agonists and defining the general pharmacophore features of HCAR2 agonists. biorxiv.orgnih.govresearchgate.netresearchgate.netdntb.gov.ua

These simulations and analyses suggest that the pharmacophore features of HCAR2 agonists are primarily based on interactions with the key residues R111³.³⁶, S179⁴⁵.⁵², and Y284⁷.⁴³. biorxiv.orgnih.govresearchgate.netresearchgate.net The ability to form a salt bridge with the conserved arginine residue (R111) appears to be a common mechanism for activating HCAR2. researchgate.net

MD simulations have also revealed insights into the stability of ligand binding poses. For example, simulations with niacin and acipimox suggested that stable binding poses were observed when certain atoms of the ligands were oriented towards S179⁴⁵.⁵², forming stable hydrogen bond networks. researchgate.net

The binding pocket of HCAR2 is enclosed by a "lid-like" structure formed by the N-terminus, extracellular loop 1 (ECL1), and extracellular loop 2 (ECL2). nih.gov This structure, along with specific residues within the transmembrane helices, contributes to the specificity and affinity of ligand binding. nih.gov

Downstream Signaling Pathways

Activation of HCAR2 by agonists like this compound triggers downstream signaling pathways, primarily mediated through G-protein coupling. genecards.orgbiorxiv.orgnih.gov

G-protein Coupling and Activation (Gi-protein Mediated Inhibition)

HCAR2 is known to couple to the Gi/o family of G proteins. biorxiv.orgnih.gov Agonist binding to HCAR2 promotes the dissociation of the Gi protein heterotrimer into α and βγ subunits, initiating downstream signaling. biorxiv.orgnih.gov This Gi-protein coupling leads to the inhibition of adenylyl cyclase activity. nih.govresearchgate.netresearchgate.netnih.govnih.govguidetopharmacology.orgamegroups.org Cryo-EM structures of HCAR2 in complex with the Gi1 protein, both in the apo state and bound to agonists, have provided structural insights into the mechanism of G protein coupling and activation. biorxiv.orgnih.govnih.govresearchgate.netresearchgate.netnih.govplos.orgresearchgate.net

Regulation of Intracellular Cyclic Adenosine (B11128) Monophosphate (cAMP) Levels

A primary consequence of HCAR2 activation and subsequent Gi protein coupling is the inhibition of adenylyl cyclase. nih.govresearchgate.netresearchgate.netnih.govnih.govguidetopharmacology.orgamegroups.org Adenylyl cyclase is the enzyme responsible for synthesizing cyclic adenosine monophosphate (cAMP) from ATP. nih.gov Therefore, the inhibition of adenylyl cyclase by activated Gi protein leads to a decrease in intracellular cAMP levels. nih.govresearchgate.netnih.govnih.govguidetopharmacology.org This reduction in cAMP is a key event in the downstream signaling cascade of HCAR2.

Studies measuring cAMP accumulation in cells expressing HCAR2, such as CHO-K1 cells, have demonstrated the inhibition of forskolin-stimulated cAMP production upon agonist activation. guidetopharmacology.org

Modulation of Protein Kinase A Activity

Intracellular cAMP is a crucial second messenger that regulates the activity of various proteins, including Protein Kinase A (PKA). nih.govnih.govresearchgate.net PKA is a serine/threonine kinase that plays a central role in mediating the effects of cAMP in many cellular processes. nih.govnih.govresearchgate.net Since HCAR2 activation leads to a decrease in intracellular cAMP levels, it consequently results in the modulation, specifically a decrease, of PKA activity. nih.govnih.govresearchgate.net

The reduction in PKA activity is a critical step that links HCAR2 activation to its metabolic effects, particularly the regulation of lipid metabolism. nih.govnih.govresearchgate.net

Impact on Lipase Activity and Intracellular Triglyceride Hydrolysis

One of the well-established downstream effects of HCAR2 activation, mediated through the Gi-cAMP-PKA pathway, is the inhibition of lipolysis in adipose tissue. nih.govresearchgate.netnih.govguidetopharmacology.org Lipolysis is the process by which triglycerides stored in adipocytes are hydrolyzed into free fatty acids and glycerol. nih.gov This process is primarily regulated by hormone-sensitive lipase (HSL) and adipose triglyceride lipase (ATGL). nih.gov

PKA is known to phosphorylate and activate HSL, thereby promoting triglyceride hydrolysis. researchgate.net However, when HCAR2 is activated, the decrease in cAMP levels leads to reduced PKA activity. nih.govnih.govresearchgate.net This diminished PKA activity results in decreased phosphorylation and activation of HSL, as well as potential effects on other lipases involved in triglyceride hydrolysis. nih.govresearchgate.netnih.govguidetopharmacology.orgresearchgate.net The net effect is a reduction in lipase activity and consequently, a decrease in the hydrolysis of intracellular triglycerides in adipocytes. nih.govresearchgate.netnih.govguidetopharmacology.org This anti-lipolytic effect contributes to the ability of HCAR2 agonists to lower plasma free fatty acid levels. wikipedia.org

A summary of the downstream signaling pathway is presented in the table below:

StepMechanismConsequenceSource
HCAR2 Activation by Agonist BindingReceptor conformational changeCoupling to Gi/o protein biorxiv.orgnih.gov
Gi Protein ActivationDissociation into α and βγ subunitsInhibition of Adenylyl Cyclase biorxiv.orgnih.govnih.govresearchgate.netresearchgate.netnih.govnih.govguidetopharmacology.orgamegroups.org
Regulation of Intracellular cAMP LevelsDecreased Adenylyl Cyclase activityReduction in intracellular cAMP concentration nih.govresearchgate.netnih.govnih.govguidetopharmacology.org
Modulation of Protein Kinase A ActivityReduced cAMP levelsDecreased PKA activity nih.govnih.govresearchgate.net
Impact on Lipase ActivityDecreased PKA-mediated phosphorylation of HSLReduced activity of HSL and potentially other lipases nih.govresearchgate.netnih.govguidetopharmacology.orgresearchgate.net
Impact on Intracellular Triglyceride HydrolysisReduced lipase activityDecreased hydrolysis of intracellular triglycerides nih.govresearchgate.netnih.govguidetopharmacology.org

Cellular Responses and Biological Activities In Vitro

Investigation into this compound has characterized its effects at the cellular level, particularly concerning metabolic and inflammatory pathways. These in vitro studies provide insights into the compound's mechanisms of action.

Effects on Adipocyte Lipolysis and Free Fatty Acid Secretion

This compound functions as a potent agonist of the human GPR109a receptor, demonstrating an EC₅₀ of 2 nM in a human GPR109a assay. Current time information in Aurangabad Division, IN.wikipedia.org Activation of GPR109A on adipocytes is known to mediate a transient reduction in plasma free fatty acid (FFA) levels. wikipedia.org Preclinical studies in fasted male beagle dogs showed that this compound exhibited a dose-dependent inhibition of plasma FFA, resulting in a 50% reduction at a dose of 1.0 mg/kg. Current time information in Aurangabad Division, IN.nih.gov

Clinical trials in humans also demonstrated that this compound acutely lowered FFAs. wikipedia.org However, studies indicated that chronic suppression of FFA was not sustainable through GPR109A agonism with compounds like this compound, MK-1903, or nicotinic acid itself. wikipedia.org Research further suggests that while GPR109A mediates the anti-lipolytic effect, leading to decreased FFA, this mechanism may be independent of the broader lipid-modifying effects of nicotinic acid, such as changes in LDL and HDL cholesterol. nih.govwikipedia.orgfishersci.co.uk

The effect of this compound on plasma FFA in fasted male beagle dogs can be summarized as follows:

Animal ModelEffect on Plasma FFADose (mg/kg)Observed Outcome
Fasted Male Beagle DogInhibition1.050% Reduction in Plasma FFA Current time information in Aurangabad Division, IN.nih.gov

Prostaglandin (B15479496) Release in Macrophage Models and Implications for Flushing Mechanism

Activation of GPR109A, particularly on Langerhans cells, is linked to the release of prostaglandin D₂ (PGD₂), a key mediator of the flushing response associated with nicotinic acid. wikipedia.org In vitro macrophage models are utilized to assess the capacity of compounds to induce prostaglandin release, thereby providing insights into their potential to cause flushing. Current time information in Aurangabad Division, IN.

In comparative in vitro studies using macrophage models, this compound, along with other tested compounds, elicited prostaglandin release to a similar extent. Current time information in Aurangabad Division, IN. Despite this comparable in vitro activity in stimulating a potential driver of flushing (prostaglandin), this compound was designed with the aim of having a reduced flushing side effect and demonstrated an improved therapeutic window to flushing compared to nicotinic acid in animal models. Current time information in Aurangabad Division, IN.nih.govwikipedia.orglipidmaps.org This observation suggests that the differences in flushing propensity between compounds may involve factors beyond the degree of prostaglandin release observed in these specific in vitro macrophage models. Current time information in Aurangabad Division, IN. Further studies have indicated that the flushing effect mediated by GPR109A involves β-arrestin 1 signaling, distinct from the G-protein-mediated anti-lipolytic effects. fishersci.co.uk

Modulation of Cytosolic Phospholipase A2 (cPLA2) and Myelin Integrity Pathways (Preclinical Investigation)

Preclinical investigations have explored the relationship between GPR109A activation and the modulation of cytosolic phospholipase A2 (cPLA2), an enzyme implicated in myelin degradation. Upregulation of GPR109A has been shown to inhibit cPLA2. nih.govuni.luguidetopharmacology.org cPLA2 is recognized for its role in breaking down myelin, and its activation leads to the hydrolysis of myelin into phosphates and free fatty acids. nih.govuni.luguidetopharmacology.orgguidetopharmacology.org Elevated cPLA2 activity has been observed in individuals with schizophrenia and those at high risk for developing psychosis. nih.govuni.luguidetopharmacology.orgguidetopharmacology.org

Synthetic GPR109A agonists, including this compound, MK-1903, and GSK256073, which were initially developed as anti-dyslipidemia agents, are being explored for their potential antipsychotic effects. nih.govuni.luguidetopharmacology.orgguidetopharmacology.org This potential is hypothesized to be mediated through the suppression of cPLA2 activity and the consequent preservation of myelin integrity. nih.govuni.luguidetopharmacology.orgguidetopharmacology.org Preclinical studies have suggested that GPR109A agonists may exert nootropic effects. guidetopharmacology.org While clinical trials involving GPR109A agonists such as this compound demonstrated a reduction in FFA levels, consistent with cPLA2 inhibition and potential reduced myelin degradation, these trials did not show effects on cholesterol and triglyceride levels. guidetopharmacology.org This further supports the idea that the FFA-lowering effect and potential cPLA2 modulation via GPR109A may be separate from the primary mechanisms influencing lipoprotein profiles.

Preclinical Pharmacological Evaluation of Sch 900271

In Vitro Pharmacological Characterization

In vitro studies were conducted to assess the activity and potency of SCH-900271 at the cellular level, particularly focusing on its interaction with the human GPR109a receptor. medchemexpress.comprobechem.comnih.govacs.org

This compound demonstrated potent agonistic activity in cell-based assays designed to evaluate its interaction with the human GPR109a receptor. In the hu-GPR109a assay, this compound showed an EC₅₀ value of 2 nM. medchemexpress.comprobechem.comnih.govacs.org This indicates a high potency in activating the receptor, which is known to mediate the antilipolytic effects of niacin by lowering intracellular cAMP levels in adipose tissue. nih.gov

Comparative studies highlighted the superior potency of this compound compared to niacin and other HCAR2 agonists in vitro. This compound exhibited an EC₅₀ of 2 nM in the hu-GPR109a assay. medchemexpress.comprobechem.comnih.govacs.org In comparison, niacin had an EC₅₀ of 51 nM in a whole cell HTRF-cAMP assay. tocris.com MK-1903, another potent and selective HCAR2 agonist, showed an EC₅₀ of 12.9 nM in the same type of assay. tocris.com MK-6892 is also described as a potent and selective high-affinity niacin receptor (GPR109A) full agonist with an EC₅₀ of 16 nM in a GTPγS assay. probechem.com GSK256073 is another highly potent and selective HCA2 agonist with a pEC₅₀ of 7.5 (equivalent to an EC₅₀ of approximately 3.16 nM), showing 100-fold selectivity over HCA3. probechem.commedchemexpress.cn Acipimox (B1666537), a niacin derivative, also acts on the niacin receptor 1 (HCAR2). wikipedia.orgguidetopharmacology.orgpharmakb.com

Here is a comparison of the in vitro potency of this compound and other HCAR2 agonists:

CompoundAssay TypeEC₅₀ (nM)Reference
This compoundhu-GPR109a cAMP2 medchemexpress.comprobechem.comnih.govacs.org
NiacinWhole cell HTRF-cAMP51 tocris.com
MK-1903Whole cell HTRF-cAMP12.9 tocris.com
MK-6892GTPγS assay16 probechem.com
GSK256073HCA2 (pEC₅₀ 7.5)~3.16 probechem.commedchemexpress.cn

Agonistic Activity in Cell-Based Assays (e.g., hu-GPR109a assay)

In Vivo Efficacy Studies in Animal Models

In vivo studies were conducted in various animal models to evaluate the efficacy of this compound in reducing plasma free fatty acid (FFA) and triglyceride levels. medchemexpress.comwikipedia.orgprobechem.comnih.govtocris.comwikidata.orgguidetomalariapharmacology.orgfishersci.co.ukcenmed.comresearchgate.netdntb.gov.ua

In fasted rat models, oral administration of this compound demonstrated robust efficacy in reducing plasma FFA levels. nih.govresearchgate.net A dose of 1.0 mg/kg orally resulted in a 53% reduction in plasma FFA levels 1 hour post-dosing. nih.gov Another compound (compound 4) showed a 29% reduction in rat FFA at 1.0 mg/kg oral dosing. nih.gov this compound also had good plasma exposure in rats, with an AUC₀₋₂₄ ₕ of 7.6 μM·h at 5 mg/kg oral dosing and an oral bioavailability of 76%. nih.gov

Studies in fasted male beagle dogs also showed that this compound effectively inhibited plasma FFA in a dose-dependent manner. nih.govacs.orgacs.org A 50% reduction in plasma FFA was observed at a dose of 1.0 mg/kg orally. nih.govacs.orgacs.org In contrast, niacin required a dose of 30 mg/kg to achieve a similar reduction in FFA levels in dogs. nih.gov This indicates that this compound is significantly more potent than niacin in reducing plasma FFA in this large animal model. This compound also exhibited a good pharmacokinetic profile in dogs, with an AUC₀₋₂₄ ₕ of 7.2 μM·h at 1.0 mg/kg oral dosing and an oral bioavailability of 40%. nih.gov

Here is a comparison of the in vivo efficacy on plasma FFA reduction in animal models:

SpeciesCompoundDose (mg/kg)FFA Reduction (%)Time Post-DosingReference
RatThis compound1.0531 hour nih.gov
RatCompound 41.0291 hour nih.gov
Beagle DogThis compound1.050Not specified nih.govacs.orgacs.org
Beagle DogNiacin30~50Not specified nih.gov

In addition to reducing plasma FFA, this compound was also evaluated for its effects on triglyceride levels in animal models. In fasted rats, oral administration of this compound at 1.0 mg/kg resulted in a 53% reduction in triglyceride levels 1 hour post-dosing. nih.gov This reduction was comparable to the effect observed on FFA levels in the same study. nih.gov this compound also showed a longer duration of triglyceride suppression (8 hours) compared to niacin (<6 hours) in rats. researchgate.net

Here is a summary of the in vivo efficacy on triglyceride reduction in animal models:

SpeciesCompoundDose (mg/kg)Triglyceride Reduction (%)Time Post-DosingDuration of SuppressionReference
RatThis compound1.0531 hour8 hours nih.govresearchgate.net
RatCompound 41.0401 hourNot specified nih.gov
RatNiacinNot specifiedNot specifiedNot specified<6 hours researchgate.net

Assessment of Flushing-like Responses and Therapeutic Window in Animal Models

Preclinical studies in animal models assessed the potential of this compound to induce flushing, a common side effect associated with nicotinic acid treatment. In fasted male beagle dogs, this compound was evaluated for overt signs of flushing. The compound demonstrated no overt signs of flushing at doses up to 10 mg/kg. This finding suggests an improved therapeutic window regarding flushing when compared to nicotinic acid itself. nih.gov

Oral Bioavailability in Preclinical Species

Evaluation of the pharmacokinetic properties of this compound in preclinical species indicated favorable absorption characteristics. Studies confirmed that this compound demonstrated good oral bioavailability across all species in which it was tested. nih.gov This suggests that the compound is well-absorbed when administered orally in these models.

Mechanistic Re-evaluation in Animal Models

Mechanistic studies in animal models were crucial for understanding the pharmacological actions of this compound, particularly in relation to its target, GPR109A, and its effects on lipid metabolism.

GPR109A Knockout Mouse Studies and Disentanglement of FFA Reduction from Overall Lipid Efficacy

Studies involving GPR109A knockout mice have been instrumental in dissecting the mechanisms by which GPR109A agonists exert their effects. Research with niacin in GPR109A knockout mice revealed a dissociation between niacin's ability to inhibit free fatty acid (FFA) release, which is GPR109A-mediated, and its effects on plasma lipoproteins, which appear to be GPR109A-independent. nih.gov

This compound, as a full GPR109A agonist, has been shown to induce dose-dependent inhibition of plasma free fatty acid (FFA) levels in fasted male beagle dogs. nih.gov For instance, a 50% reduction in plasma FFA was observed at a dose of 1.0 mg/kg in this model. nih.gov

Despite the clear effect on FFA reduction, the dissociation observed in mechanistic studies with GPR109A knockout mice regarding niacin's effects provides context for understanding the broader lipid efficacy of GPR109A agonists. nih.gov

Preclinical Investigations in Non-traditional Disease Models

Beyond its primary target in lipid metabolism, the role of GPR109A agonism has been explored in other potential therapeutic areas, including inflammation.

Exploration of Anti-inflammatory Effects in Relevant Animal Models

The GPR109A receptor is expressed in various cell types, including immune cells. Studies have indicated a potential link between GPR109A and inflammatory processes. For example, knocking down GPR109A in mouse colonic epithelial cells resulted in altered expression of genes related to multiple inflammatory signaling pathways. nih.gov Furthermore, immune cell modulation via GPR109A has been proposed as a plausible explanation for certain observed effects in the context of conditions like cerebral hypoxia. nih.gov While these findings suggest a potential role for GPR109A agonism in modulating inflammation, specific preclinical data detailing the anti-inflammatory effects of this compound in relevant animal models is not extensively available in the provided information. The mechanistic link between GPR109A activation and downstream anti-inflammatory pathways remains an area of interest for further investigation.

Data Table: Effect of this compound on Plasma Free Fatty Acids in Fasted Male Beagle Dogs

Dose (mg/kg)Effect on Plasma FFA
1.050% Reduction
Up to 10Dose-dependent inhibition

Note: Data derived from preclinical studies in fasted male beagle dogs. nih.gov

Neuroprotective Pathway Assessment in Animal Models (e.g., models of schizophrenia)

Preclinical evaluation of chemical compounds in animal models is a critical step in understanding their potential therapeutic applications and the biological pathways through which they exert their effects. In the context of neurological and psychiatric disorders such as schizophrenia, animal models are utilized to investigate potential neuroprotective properties and their underlying mechanisms scielo.brceon.rsacnp.orgresearchgate.net. These models often aim to replicate certain aspects of schizophrenia pathology, including neuroinflammation, oxidative stress, impaired neurogenesis, and neurotransmitter dysregulation, particularly involving glutamatergic and dopaminergic systems scielo.brceon.rsresearchgate.netmdpi.commdpi.comnih.govnih.govnih.gov.

This compound is recognized as a potent agonist of the nicotinic acid receptor, also known as GPR109A patsnap.comwikipedia.orgguidetopharmacology.org. GPR109A is a G-protein coupled receptor that has been implicated in various physiological processes, including lipid metabolism and inflammation patsnap.com. Emerging research suggests that GPR109A may also play a role in neuroprotection and possess anti-inflammatory properties within the central nervous system patsnap.com.

The potential relevance of GPR109A agonism to schizophrenia pathology stems from findings that indicate upregulation of GPR109A may inhibit cytosolic phospholipase A2 (cPLA2) patsnap.com. cPLA2 is an enzyme involved in the breakdown of myelin, the insulating sheath around axons crucial for nerve conduction patsnap.com. Elevated levels of brain cPLA2 have been observed in individuals with schizophrenia and those at high risk for psychosis, and reduced myelin content is associated with cognitive decline in schizophrenia patsnap.com. Therefore, it has been hypothesized that GPR109A agonists like this compound might exert antipsychotic or neuroprotective effects by suppressing cPLA2 activity, thereby potentially preserving myelin integrity patsnap.com.

Furthermore, GPR109A has been suggested as a potential new endophenotype for schizophrenia, particularly linked to cognitive impairment, warranting thorough assessment of its expression in the context of the disorder patsnap.com. Synthetic GPR109A agonists, including this compound, which have undergone clinical trials for other conditions such as dyslipidemia, have been proposed as candidates for future research to explore their potential antipsychotic effects through this pathway patsnap.com.

Synthetic Chemistry and Structure Activity Relationship Sar of Sch 900271

Synthetic Approaches for Pyrano[2,3-d]pyrimidine Derivatives of SCH-900271

A synthetic route for preparing pyrano[2,3-d]pyrimidinedione derivatives, including this compound, has been reported. nih.gov A representative synthesis involves starting with an appropriately substituted ethyl hexenoate. nih.gov This undergoes cyclopropanation, followed by basic hydrolysis to yield a substituted butanoic acid. nih.gov The resulting acid is then converted to a β-keto ester, which is subsequently condensed with barbituric acid in refluxing acetic acid to afford the desired pyrano[2,3-d]pyrimidinedione. nih.gov This general sequence was utilized to synthesize many analogues in the series during the SAR studies. nih.gov

Structure-Guided Optimization Strategies for HCAR2 Agonists

Structure-guided optimization played a crucial role in the discovery of this compound as a potent HCAR2 agonist. acs.orgnih.govacs.org This process involved systematic modifications to the core structure and its substituents, followed by evaluation of their impact on HCAR2 activity. nih.gov Key residues involved in ligand recognition of HCAR2, such as R1113.36, S17945.52, and Y2847.43, have been identified through structural studies, providing insights for rational design. nih.govplos.orgresearchgate.netresearchgate.net

Design and Synthesis of C-5 Alkyl Substituents and Their Impact on Potency

SAR studies on the C-5 region of the pyrano[2,3-d]pyrimidine core, involving variations in alkyl and aryl substituents, significantly influenced the potency of the compounds. nih.gov While a phenyl group at this position had a negative effect on activity, thiophene (B33073) derivatives showed better in vitro activity. nih.gov Longer alkyl side chains generally retained activity similar to a reference compound. nih.gov The introduction of heteroatoms could lead to weaker activity, although a thio analogue demonstrated excellent activity. nih.gov Branching on the alkyl chain at the C-5 position also had notable effects. nih.gov For instance, α- and β-methyl groups relative to C-5 resulted in a significant loss of potency, whereas a γ-methyl group improved potency. nih.gov Introducing an additional methyl substituent at the gamma position led to a complete loss of activity, indicating the importance of steric considerations. nih.gov Homologation of a potent analogue retained good in vitro activity. nih.gov Fluoroalkyl derivatives also showed good activity. nih.gov

Elaboration of Substituents on the Cyclopropyl (B3062369) Ring and Pharmacological Consequences

Elaboration of substituents on the cyclopropyl ring, a key feature in the side chain at the C-5 position of this compound, was investigated to optimize activity. nih.gov The substitution on the ipso position of the cyclopropyl ring was found to be important for activity. nih.gov While ethyl and halogen substitutions on the cyclopropyl ring showed a slight decrease in activity compared to the optimal substitution, the presence and specific substitution pattern of the cyclopropyl ring contributed to the compound's potent HCAR2 agonism. nih.gov

Key Structural Motifs Influencing HCAR2 Agonistic Potency and Selectivity

Several structural features are crucial for the agonistic potency and selectivity of compounds targeting HCAR2. The pyrano[2,3-d]pyrimidine core, along with the specific C-5 substituent featuring a cyclopropyl ring, are key motifs in this compound. guidetomalariapharmacology.orgwikipedia.orgnih.gov Structural studies of HCAR2 in complex with agonists like this compound have revealed that these ligands bind to the orthosteric pocket (OBP) of the receptor. nih.govplos.org Both MK-1903 and this compound establish a salt bridge with R1113.36 and hydrogen bonds with S17945.52 and Y2847.43 within the HCAR2 binding site, interactions also observed with other HCAR2 agonists. nih.govplos.orgresearchgate.net The presence of a hydrophobic group that inserts into the OBP3 region of HCAR2 is a common feature among many subtype-specific HCAR2 agonists, including this compound. nih.govplos.org This hydrophobic interaction, potentially more pronounced with this compound, might contribute to its high affinity for HCAR2. nih.gov The presence of the NH group in the pyranopyrimidinedione core is also important for HCAR2 activity, mimicking the role of nicotinic acid. nih.gov

Structure-Activity Relationships for Improved Therapeutic Window (Reduced Flushing)

A significant goal in developing HCAR2 agonists like this compound was to reduce the flushing side effect associated with nicotinic acid. acs.orgmedchemexpress.comwikipedia.orgnih.gov While the precise SAR for reduced flushing is complex, the structural modifications in this compound, particularly the optimized C-5 substituent, contributed to an improved therapeutic window compared to nicotinic acid. acs.orgmedchemexpress.compatsnap.comnih.gov this compound demonstrated no overt signs of flushing at doses up to 10 mg/kg in beagle dogs, in contrast to nicotinic acid. acs.orgnih.gov This suggests that the specific structural features of this compound, while maintaining potent HCAR2 agonism, differentiate its interaction with the receptor or downstream signaling pathways in a way that mitigates the flushing response. acs.orgmedchemexpress.comnih.gov

Comparative SAR Analysis with Other HCAR2 Agonists

This compound is one of several synthetic HCAR2 agonists that have been developed, including MK-6892, GSK256073, and MK-1903. patsnap.comnih.govplos.orgresearchgate.netbiorxiv.org These compounds represent different structural classes, such as anthranilic acid derivatives (MK-6892), xanthine (B1682287) acid derivatives (GSK256073), pyrazole (B372694) acid derivatives (MK-1903), and thiobarbituric acid derivatives (this compound). nih.govplos.orgresearchgate.net Despite their structural diversity, many of these subtype-specific HCAR2 agonists share common interaction patterns within the HCAR2 binding pocket, including interactions with key residues like R1113.36, S17945.52, and Y2847.43. nih.govplos.orgresearchgate.net The presence of a hydrophobic group in the OBP3 region is also a shared feature contributing to HCAR2 selectivity over HCAR1, where this region is occluded. nih.govplos.org this compound has been noted as a particularly potent HCAR2 agonist with an EC50 value as low as 2 nM in the hu-GPR109a assay. medchemexpress.comnih.govplos.org Comparative SAR analysis highlights that while key interactions are conserved, subtle structural differences among these agonists contribute to variations in potency, selectivity, and their profiles regarding side effects like flushing. medchemexpress.comnih.govnih.govplos.orgbiorxiv.org

Advanced Research Methodologies and Techniques Applied to Sch 900271 Studies

High-Throughput Screening and Assay Development for HCAR2 Agonists

High-throughput screening (HTS) plays a crucial role in the initial identification of potential drug candidates by rapidly evaluating large libraries of compounds for a desired activity. For HCAR2 agonists, HTS involves developing and utilizing assays that can detect the activation of the receptor upon compound binding. SCH-900271 was identified as a potent HCAR2 agonist with an EC50 of 2 nM in a human GPR109a assay, suggesting that HTS or similar screening approaches were likely involved in its discovery process. medchemexpress.comnih.gov The development of sensitive and reliable HCAR2 activation assays is fundamental for screening compound libraries and identifying lead compounds like this compound. These assays often measure downstream signaling events triggered by HCAR2 activation, such as the inhibition of adenylate cyclase activity or the recruitment of β-arrestin. nih.govresearchgate.netresearchgate.net

Computational Chemistry and Molecular Modeling in HCAR2 Agonist Design

Computational chemistry and molecular modeling techniques are indispensable tools in modern drug discovery, providing insights into the interaction between ligands and their protein targets at an atomic level. amazon.comschrodinger.com These methods were applied in the design and optimization of HCAR2 agonists, including the series from which this compound emerged. researchgate.netnih.gov

Ligand-Based and Structure-Based Drug Design Approaches

Both ligand-based drug design (LBDD) and structure-based drug design (SBDD) approaches have been utilized in the search for potent and selective HCAR2 agonists. nih.govgardp.orgamazon.comextrapolations.com LBDD is employed when the three-dimensional structure of the target protein is not available, relying on the analysis of known active ligands to derive pharmacophore models or quantitative structure-activity relationships (QSAR). nih.govgardp.org SBDD, on the other hand, utilizes the 3D structure of the target protein to guide the design of new ligands that can fit into the binding pocket and interact favorably with key residues. nih.govextrapolations.com

In the context of HCAR2, the availability of structural information, including cryo-EM structures of HCAR2 bound to different agonists, has facilitated SBDD efforts. nih.govresearchgate.netbiorxiv.orgresearchgate.netnih.govdoaj.orgbiorxiv.orgnih.gov These structures provide a detailed view of the ligand-binding pocket and the interactions between agonists and key amino acid residues. nih.govbiorxiv.orgresearchgate.netnih.gov

Homology Modeling and Docking Studies of GPR109a Protein

Prior to the determination of experimental HCAR2 structures, homology modeling was a valuable technique to create a theoretical 3D model of the receptor based on the known structures of homologous proteins, such as rhodopsin. nih.govjrespharm.comresearchgate.net These homology models were then used for docking studies. nih.govjrespharm.comresearchgate.nettrdizin.gov.tr Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand to a protein target. schrodinger.com By docking potential HCAR2 agonists, including compounds related to this compound, researchers could gain insights into their putative binding modes and identify key interactions that contribute to their potency and selectivity. nih.govjrespharm.comresearchgate.net

Studies involving homology modeling and docking of GPR109a (HCAR2) have helped to characterize the binding pocket and understand the interactions of various agonists. nih.govjrespharm.comresearchgate.net These computational approaches suggested that a larger hydrophobic body and a polar tail could improve the interaction between the ligand and the receptor, guiding the design of compounds with improved binding affinity and activation of GPR109a. nih.gov

Advanced Analytical Techniques for Compound Characterization and Biological Assessment in Preclinical Studies

Comprehensive characterization of this compound and assessment of its biological effects in preclinical studies require the application of advanced analytical techniques.

Spectroscopic Methods for Structure Elucidation and Characterization

Spectroscopic methods are essential for confirming the chemical structure and purity of synthesized compounds like this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy provide detailed information about the molecular structure, functional groups, and electronic properties of the compound. researchgate.netwiley-vch.dewiley.com Mass spectrometry is also a crucial spectroscopic technique for determining the molecular weight and fragmentation pattern of the compound, further aiding in structure elucidation. drugbank.comwiley-vch.deuni.lu While specific spectroscopic data for this compound were not detailed in the provided search results, these methods are standard practice in the characterization of small molecule drug candidates. Predicted mass spectra for this compound are available, which can be used for its identification and characterization. drugbank.comuni.lu

Mass Spectrometry-Based Methods for Preclinical Tissue Distribution and Metabolite Analysis

Mass spectrometry-based methods, particularly coupled with chromatography (e.g., LC-MS/MS), are widely used in preclinical studies to assess the pharmacokinetic properties of drug candidates, including their tissue distribution and metabolism. biorxiv.org These techniques allow for the sensitive and selective detection and quantification of the parent compound and its metabolites in biological matrices. Analyzing the tissue distribution of this compound helps to understand where the compound accumulates in the body, which is important for evaluating its potential efficacy and off-target effects. Metabolite analysis by mass spectrometry is crucial for identifying how the compound is transformed by the body, which can impact its activity, duration of action, and potential toxicity. While specific preclinical tissue distribution and metabolite analysis data for this compound were not extensively detailed in the provided search results, mass spectrometry-based methods are the standard for such investigations in drug development.

Genetic Manipulation and Knockout Models in Mechanistic Research (e.g., GPR109A knockout mice)

Genetic manipulation, including the creation of knockout models, is a crucial technique in mechanistic research to elucidate the specific roles of genes and their encoded proteins, such as GPR109A duke.edunih.gov. GPR109A knockout mice (Gpr109a-/-) have been instrumental in understanding the functions mediated by this receptor, including those potentially targeted by agonists like this compound genecards.orgnih.govmdpi.comnih.govresearchgate.netaai.orgnih.govbiorxiv.orgresearchgate.net.

Studies utilizing GPR109A knockout mice have demonstrated that GPR109A mediates the anti-lipolytic effects of niacin, a known GPR109A agonist mdpi.comnih.gov. However, these studies also revealed that the effects of niacin on lowering cholesterol and triglycerides are independent of GPR109A activation mdpi.comnih.gov. This dissociation between the anti-lipolytic effect and the lipid-altering effects of niacin has also been observed with synthetic GPR109A agonists, including this compound mdpi.comnih.gov.

Research using Gpr109a-/- mice has explored the receptor's role beyond lipid metabolism. For instance, studies have investigated GPR109A's involvement in inflammation and immune responses. Gpr109a-/- mice have shown increased susceptibility to certain inflammatory conditions and altered immune cell responses aai.orgnih.govbiorxiv.org. In the context of colonic inflammation, Gpr109a-/-Rag1-/- mice exhibited spontaneous rectal prolapse and colonic inflammation characterized by an elevated number of IL-17-producing Rorγt+ innate lymphoid cells (ILC3) aai.org. This inflammation was dependent on ILC3 and gut microbiota aai.org. Niacin treatment suppressed IL-23 production by colonic dendritic cells and ILC3 numbers in a Gpr109a-dependent manner, indicating a role for GPR109A in regulating IL-23-mediated immunopathologies aai.org.

Furthermore, GPR109A knockout mice have been used to study the receptor's impact on bone metabolism and the effects of certain phenolic acids researchgate.net. Gpr109a-/- mice exhibited increased bone mass and a diminished bone-protective response to phenolic acids like hippuric acid (HA) and 3-(3-hydroxyphenyl) propionic acid (3-3-PPA) researchgate.net. These findings suggest a role for GPR109A in osteoclast differentiation and bone resorption researchgate.net.

In the context of type 1 diabetes (T1D), Gpr109a-/- mice were found to be more susceptible to the disease with dysregulated immune responses, including increased M1 macrophage polarization nih.gov. Adoptive transfer experiments demonstrated that GPR109A-deficient macrophages promoted the homing of intestine-derived type 1 cytotoxic T cells to the pancreas, disrupting pancreatic immune homeostasis nih.gov.

Studies in GPR109A knockout mice have also investigated the receptor's role in retinal health. Longitudinal studies revealed progressive anomalies in retinal morphology and function in HCAR2/GPR109A knockout mice, impacting the entire retina biorxiv.org. These mice showed increased immune reactivity and infiltration of bone-marrow derived immune cells in their retinas biorxiv.org.

While this compound was developed as a potent GPR109A agonist for dyslipidemia nih.govpatsnap.comacs.org, the use of GPR109A knockout mice in various studies highlights the broader physiological roles of the receptor that could potentially be influenced by GPR109A agonists. Data from these models help researchers understand the specific pathways and cellular functions mediated by GPR109A activation.

Detailed Research Findings from GPR109A Knockout Mouse Studies:

Study FocusGPR109A Knockout Mouse Phenotype / FindingRelevant Data / ObservationSource
Lipid MetabolismGPR109A mediates niacin's anti-lipolytic effect but not its effects on cholesterol and triglycerides.Niacin had no effect on FFA levels in GPR109A receptor knockout mice. mdpi.com mdpi.com
Colonic InflammationSpontaneous colonic inflammation and increased ILC3 numbers.Gpr109a-/-Rag1-/- mice exhibited spontaneous rectal prolapse and colonic inflammation. Increased numbers of IL-17-producing Rorγt+ ILC3. aai.org aai.org
Bone MetabolismIncreased bone mass and diminished bone-protective response to phenolic acids.GPR109A-/- mice exhibited increased bone mass. Hippuric acid did not have additional effects on bone in GPR109A-/- mice compared to controls. researchgate.net researchgate.net
Type 1 DiabetesIncreased susceptibility to T1D and dysregulated immune responses.Gpr109a-/- mice were more susceptible to T1D with increased M1 macrophage polarization (from 10.55% to 21.48%). nih.gov nih.gov
Retinal Morphology/FunctionProgressive anomalies in retinal morphology and function, increased immune reactivity and cell infiltration.Longitudinal studies showed detrimental effects on retinal morphology and function. Increased immune cell activation and migration into the retina. biorxiv.org biorxiv.org

This table summarizes key findings from studies using GPR109A knockout mice, illustrating the diverse roles of this receptor in different physiological systems and providing context for the potential effects of GPR109A agonists like this compound.

Future Directions and Conceptual Implications for Hcar2 Agonist Research with Insights from Sch 900271

Re-evaluation of HCAR2/GPR109a as a Therapeutic Target in Metabolic Disorders Based on Updated Mechanistic Understanding

HCAR2 was initially targeted for the treatment of dyslipidemia based on the understanding that niacin's beneficial effects on lipid profiles were mediated through this receptor, primarily by inhibiting lipolysis in adipocytes xenbase.orgdrugbank.comguidetomalariapharmacology.org. However, subsequent studies, including those involving HCAR2 knockout mice and clinical trials with newer agonists like MK-1903 and SCH-900271, have necessitated a re-evaluation of this understanding xenbase.orgguidetopharmacology.org. While this compound demonstrated dose-dependent inhibition of plasma free fatty acids in preclinical models, achieving a significant reduction, studies in mice lacking HCAR2 suggested that niacin's effects on cholesterol and triglyceride levels might be independent of HCAR2 activation nih.govxenbase.orgguidetopharmacology.org. This indicates that the role of HCAR2 in the comprehensive lipid-lowering effects observed with niacin may be more nuanced than initially thought, primarily impacting free fatty acid levels. The insights from this compound and similar potent agonists highlight the need for a refined understanding of HCAR2's precise contributions to metabolic regulation and its potential as a target for specific aspects of metabolic disorders, such as controlling free fatty acid flux.

Expanding Therapeutic Scope of HCAR2 Agonism to Non-Metabolic Applications (e.g., Neuroinflammation, Autoimmune Diseases, Cancer)

Beyond metabolic disorders, HCAR2 is recognized as a promising therapeutic target for a range of non-metabolic conditions, including neoplastic, autoimmune, neurodegenerative, and inflammatory diseases xenbase.orgdrugbank.comguidetomalariapharmacology.orgwikipedia.org. HCAR2 is expressed in various immune cells, including macrophages and microglia, and plays a role in modulating inflammatory responses xenbase.orgdrugbank.comguidetomalariapharmacology.orgguidetopharmacology.orgwikipedia.orgbmrb.iofishersci.co.ukflybase.org. Activation of HCAR2 has been shown to induce the downregulation of pro-inflammatory cytokines and the upregulation of anti-inflammatory mediators, suggesting a potential therapeutic avenue for inflammatory conditions guidetopharmacology.orgflybase.org. The use of monomethyl fumarate (B1241708) (MMF), an HCAR2 agonist, in the treatment of multiple sclerosis, an autoimmune disease, further underscores the potential of targeting HCAR2 in non-metabolic contexts guidetomalariapharmacology.org. Research into the mechanisms by which HCAR2 activation influences immune cell function and inflammatory pathways is ongoing. While this compound was primarily developed for metabolic indications, its potency and characterization contribute to the broader understanding of HCAR2 agonism, which is relevant to exploring these expanded therapeutic areas. The involvement of HCAR2 in neuroprotective effects and the regulation of inflammatory responses in the context of neuroinflammatory diseases and its potential role in suppressing certain cancers are active areas of investigation xenbase.orgdrugbank.comguidetomalariapharmacology.orgguidetopharmacology.orgwikipedia.orgfishersci.co.uk.

Development of Biased Agonism and Allosteric Modulators for HCAR2 to Optimize Therapeutic Profiles

A significant challenge in utilizing HCAR2 agonists therapeutically, particularly in the case of niacin, has been the on-target side effect of cutaneous flushing, mediated by HCAR2 activation in certain cell types xenbase.org. This has driven research towards developing agonists with improved therapeutic windows nih.govfishersci.fixenbase.org. A key strategy in this regard is the pursuit of biased agonism, where compounds preferentially activate beneficial signaling pathways (e.g., Gi protein-mediated anti-lipolytic or anti-inflammatory effects) over those associated with undesirable side effects (e.g., beta-arrestin-mediated flushing) xenbase.orgflybase.org. The study of the binding modes of various HCAR2 agonists, including insights potentially derived from structural work with potent compounds like this compound, informs the design of biased agonists. Furthermore, the discovery of allosteric modulators for HCAR2 presents another avenue to optimize receptor activity and potentially achieve a better separation of desired effects from side effects xenbase.orgfishersci.co.ukflybase.org. These modulators bind to a site distinct from the orthosteric binding pocket where agonists like this compound bind, offering alternative ways to fine-tune HCAR2 signaling fishersci.co.ukflybase.org. Research into biased agonism and allosteric modulation represents a critical future direction for developing safer and more effective HCAR2-targeted therapies.

Novel Approaches for Mitigating Off-Target Effects and Enhancing Target Selectivity of HCAR2 Agonists

Enhancing the selectivity of HCAR2 agonists over other related receptors, particularly HCAR1 and HCAR3, is crucial for minimizing potential off-target effects and improving the therapeutic index wikipedia.orgguidetomalariapharmacology.orgwikipedia.org. Structural studies, including cryo-EM analyses of HCAR2 bound to various ligands like this compound and MK-1903, have provided detailed insights into the orthosteric binding pocket and the key residues responsible for ligand recognition and subtype selectivity wikipedia.orgnih.govdsmz.deguidetomalariapharmacology.orgwikipedia.org. For instance, structural differences in the orthosteric binding pocket, such as the residue at position 2.60 (R71 in HCAR1 vs. L83 in HCAR2), explain the selective binding of certain HCAR2 agonists wikipedia.org. Understanding these molecular determinants of selectivity is paramount for the rational design of next-generation HCAR2 agonists with reduced affinity for off-targets. While flushing is an on-target effect, strategies like biased agonism aim to functionally select for desired pathways at the target itself xenbase.org. Future research will continue to leverage structural and pharmacological data to design compounds with improved selectivity profiles and explore novel approaches, potentially including targeted delivery methods, to further mitigate off-target interactions.

Q & A

Q. How should researchers address conflicting spectral data in this compound characterization?

  • Methodological Answer : Re-run analyses using orthogonal techniques (e.g., X-ray crystallography for structural confirmation if NMR is ambiguous) . Disclose all anomalies in supplementary files and discuss potential causes (e.g., solvent impurities, tautomerism) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
SCH-900271
Reactant of Route 2
Reactant of Route 2
SCH-900271

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.